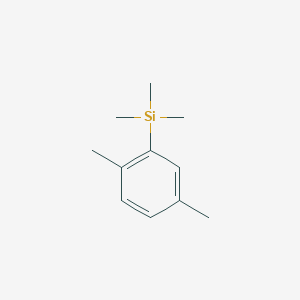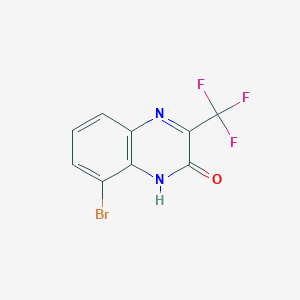
(2,5-Dimethylphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,5-Dimethylphenyl)trimethylsilane is an organic compound characterized by the presence of a trimethylsilyl group attached to a p-xylene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)trimethylsilane typically involves the reaction of 2-bromo-p-xylene with trimethylsilyl chloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
(2,5-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the trimethylsilyl group to a hydrogen atom, yielding p-xylene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
p-Xylene.Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2,5-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which (2,5-Dimethylphenyl)trimethylsilane exerts its effects is primarily through the trimethylsilyl group. This group is known for its ability to stabilize reactive intermediates and protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
類似化合物との比較
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl azide: Another trimethylsilyl compound used in organic synthesis.
Uniqueness
(2,5-Dimethylphenyl)trimethylsilane is unique due to its combination of the trimethylsilyl group with the p-xylene structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications where other trimethylsilyl compounds may not be as effective .
特性
分子式 |
C11H18Si |
|---|---|
分子量 |
178.35 g/mol |
IUPAC名 |
(2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-10(2)11(8-9)12(3,4)5/h6-8H,1-5H3 |
InChIキー |
IMFHQSPTADSSAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)



![6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8393647.png)
![1,2-Benzisothiazole, 3-[(difluoromethyl)thio]-](/img/structure/B8393654.png)


![5,6-dichloro-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B8393666.png)

